(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester
Description
(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester is a chiral compound featuring a 1-naphthyl group attached to the β-carbon of a propionic acid backbone, with an ethyl ester at the carboxylate group and a primary amine at the α-position. Its stereochemistry (S-configuration) and aromatic substituent make it structurally distinct from simpler esters.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10,16H2,1H3/t14-/m0/s1 |
InChI Key |
YOQPDEDCVQCATH-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-naphthylamine and ethyl acrylate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of chiral catalysts or resolving agents is common to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the naphthyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Structural Comparison of Propionic Acid Ethyl Esters
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|---|
| (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester | Not Provided | C₁₆H₁₇NO₂ | 1-Naphthyl, ethyl ester, amino | Aromatic, ester, primary amine |
| 2-(Decahydroisoquinolin-3-yl)-propionic acid ethyl ester | Not Provided | C₁₄H₂₃NO₂ | Decahydroisoquinoline, ethyl ester | Heterocyclic amine, ester |
| 3-Amino-3-(4-methylphenyl)propionic acid, N-dimethylaminomethylene-, ethyl ester | 30-453-5, 78-195-0 | C₁₅H₂₀N₂O₂ | 4-Methylphenyl, ethyl ester, dimethylaminomethylene | Aromatic, ester, tertiary amine |
| Ethyl propionate | 105-37-3 | C₅H₁₀O₂ | Ethyl ester | Simple ester |
Key Observations :
- Aromatic vs. Heterocyclic Substituents: The 1-naphthyl group in the target compound provides extended π-conjugation compared to the 4-methylphenyl group in CAS 30-453-5 or the heterocyclic decahydroisoquinoline in .
- Amino Group Modifications: The free primary amine in the target compound contrasts with the dimethylaminomethylene group in CAS 30-453-3. The latter’s tertiary amine may reduce hydrogen-bonding capacity but increase lipophilicity .
Physical and Chemical Properties
Table 2: Physicochemical Properties
| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (Inferred) | Reactivity Notes |
|---|---|---|---|---|
| (S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester | ~250–300 (est.) | ~100–150 (est.) | Low water solubility; soluble in organic solvents | Nucleophilic amine; ester hydrolysis susceptibility |
| Ethyl propionate | 169 | -43 | Miscible in organic solvents | Prone to ester hydrolysis |
| Propionic anhydride | 169 | -43 | Reacts with water | Highly reactive acylating agent |
Key Observations :
- Boiling Point : The target compound’s higher estimated boiling point (~250–300°C) compared to ethyl propionate (169°C) reflects increased molecular weight and aromatic stabilization .
- Reactivity: Unlike halogenated esters (e.g., methyl chloroformate in ), the amino group in the target compound may participate in acid-base reactions or serve as a hydrogen-bond donor, influencing its stability in electrochemical systems or biological environments .
Biological Activity
(S)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester (also known as (S)-NAP) is a chiral compound notable for its unique structural features, including an amino group, a naphthyl group, and an ester functional group. This compound has garnered attention in medicinal chemistry and biological research due to its significant biological activity, particularly as a ligand in receptor studies.
Structural Characteristics
The structural attributes of (S)-NAP contribute to its biological activity. The presence of the naphthyl moiety allows for π-π interactions, while the amino group facilitates hydrogen bonding with biological targets. These interactions are crucial for modulating enzyme and receptor activities, making (S)-NAP a candidate for drug development and therapeutic applications.
| Feature | Description |
|---|---|
| Molecular Formula | C13H15NO2 |
| Chirality | S configuration |
| Functional Groups | Amino, Ester, Aromatic |
(S)-NAP's mechanism of action involves:
- Hydrogen Bonding : The amino group forms hydrogen bonds with various biological molecules, enhancing interaction specificity.
- π-π Interactions : The naphthyl group engages in π-π stacking with aromatic residues in proteins, potentially stabilizing ligand-receptor complexes.
These mechanisms suggest that (S)-NAP can influence various biochemical pathways, including those involved in neurotransmission and enzymatic regulation.
Biological Activities
Research indicates that (S)-NAP exhibits a range of biological activities:
- Anticancer Potential : Preliminary studies have shown that derivatives of (S)-NAP can reduce cell viability in cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : Its ability to modulate neurotransmitter receptors positions (S)-NAP as a potential neuroprotective agent.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of (S)-NAP derivatives on A549 non-small cell lung cancer cells. Results indicated that certain derivatives reduced cell viability by over 50%, comparable to standard chemotherapeutic agents like doxorubicin .
- Neurotransmitter Interaction : Research on the interaction of (S)-NAP with glutamate receptors revealed its potential as a modulator of excitatory neurotransmission, which could have implications for treating neurodegenerative diseases.
Comparative Analysis
To understand the uniqueness of (S)-NAP, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (R)-3-Amino-3-(1-naphthyl)propionic acid ethyl ester | Enantiomer of (S)-NAP | Different stereochemistry affects activity |
| 3-Amino-3-(1-naphthyl)propionic acid | Non-esterified form | Lacks ester functionality; altered solubility |
| 1-Naphthylamine derivatives | Similar naphthyl group | Varies in functional groups affecting properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
